N-cyclobutyl-N'-(4-fluorophenyl)urea
Description
N-Cyclobutyl-N'-(4-fluorophenyl)urea is a urea derivative characterized by a cyclobutyl group attached to one nitrogen atom and a 4-fluorophenyl group on the adjacent nitrogen. Urea derivatives are widely studied for their diverse applications, including medicinal chemistry (e.g., antitumor, anticonvulsant agents) and materials science (e.g., phosphorescent indicators). The 4-fluorophenyl moiety is known to enhance metabolic stability and binding affinity in bioactive compounds due to its electron-withdrawing properties and steric effects . The cyclobutyl group introduces conformational rigidity and steric bulk, which may influence molecular interactions in biological systems or material matrices .
Properties
IUPAC Name |
1-cyclobutyl-3-(4-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-8-4-6-10(7-5-8)14-11(15)13-9-2-1-3-9/h4-7,9H,1-3H2,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBJGFHXKDCZTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-N’-(4-fluorophenyl)urea typically involves the reaction of cyclobutylamine with 4-fluorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclobutylamine+4-Fluorophenyl isocyanate→N-cyclobutyl-N’-(4-fluorophenyl)urea
The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-cyclobutyl-N’-(4-fluorophenyl)urea may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-N’-(4-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorine atom in the 4-fluorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with higher oxidation states, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted urea compounds.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. It has been studied for its anti-inflammatory, antimicrobial, and anticancer properties.
Agriculture: Urea derivatives, including N-cyclobutyl-N’-(4-fluorophenyl)urea, have been explored for their herbicidal and plant growth-regulating activities.
Materials Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-cyclobutyl-N’-(4-fluorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, in medicinal applications, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-cyclobutyl-N'-(4-fluorophenyl)urea with structurally or functionally analogous urea derivatives:
Key Observations:
Structural Flexibility vs. Rigidity: The cyclobutyl group in the target compound induces nonplanarity, contrasting with the planar geometry of N,N'-bis(4-fluorophenyl)urea . This steric distortion may reduce π-π stacking interactions but enhance selectivity in biological targets. Thiadiazole-containing analogs (e.g., 1-(4-fluorophenyl)-3-(thiadiazolyl)urea) retain planarity, which correlates with potent anticonvulsant activity .
Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., 4-fluorophenyl) improve metabolic stability and receptor binding compared to non-halogenated analogs like fenuron . Bulky substituents (e.g., cyclobutyl) may limit bioavailability but increase target specificity due to steric exclusion from non-target sites.
Material Science Applications: Ureas with aromatic groups (e.g., 4-fluorophenyl) are used in phosphorescent materials due to their planar, conjugated structures. The target compound’s nonplanarity may reduce its utility in such applications compared to N,N'-bis(4-fluorophenyl)urea .
Synthetic Versatility :
- Bromoethyl-substituted ureas (e.g., N-(2-bromoethyl)-N'-(4-fluorophenyl)urea) serve as intermediates for further functionalization, whereas the cyclobutyl group in the target compound may limit reactivity .
Critical Analysis of Contradictions and Limitations
- Planarity vs. Activity: and suggest conflicting roles for planarity—nonplanar structures may hinder material performance but improve drug specificity. This highlights the need for context-dependent evaluation.
- Data Gaps : Direct pharmacological or thermodynamic data for this compound are absent in the provided evidence. Extrapolations rely on substituent trends from analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
